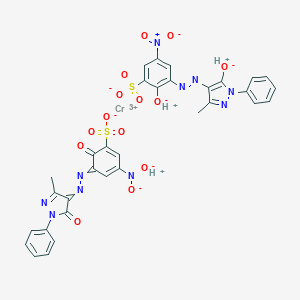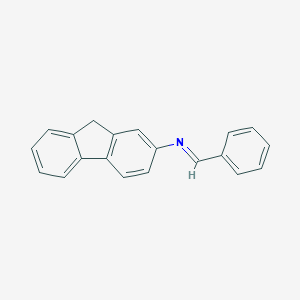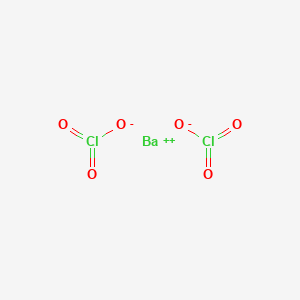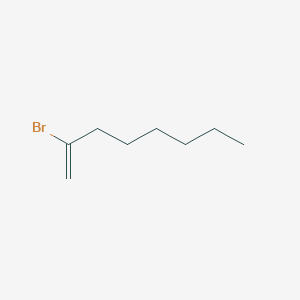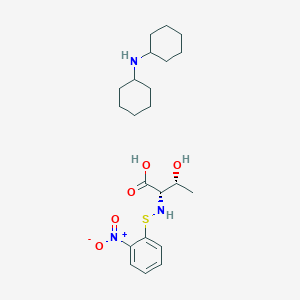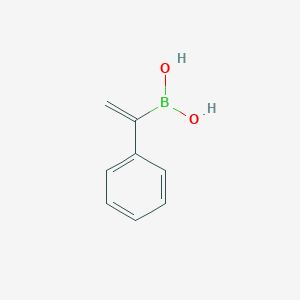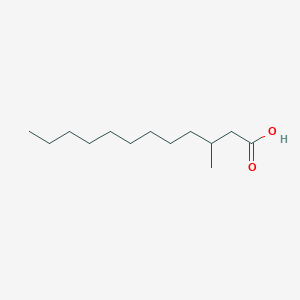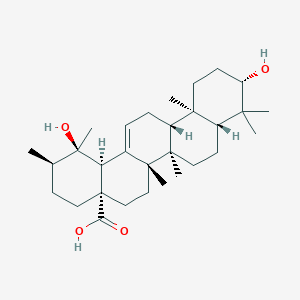
波莫酸
描述
Pomolic acid, also known as Randialic acid A or benthamic acid, is a pentacyclic triterpene . It was first isolated from Euscaphis japonica and is commonly reported in species of the families Rosaceae and Lamiaceae . It has a 30-carbon skeleton comprising five six-membered rings A–E with seven methyl groups and two hydroxyl groups .
Molecular Structure Analysis
The molecular structure of Pomolic acid consists of a 30-carbon skeleton with five six-membered rings A–E, seven methyl groups, and two hydroxyl groups . Its molecular formula is C30H48O4, and it has a molecular weight of 472.70 .Chemical Reactions Analysis
Pomolic acid has been found to induce apoptosis of GBM cells as demonstrated by DNA fragmentation . It also induces uncoupling of mitochondria membrane potential and activation of caspase-3 and -9 .Physical And Chemical Properties Analysis
Pomolic acid is a solid substance with a white to off-white color . Its molecular weight is 472.70, and its molecular formula is C30H48O4 .科学研究应用
Extraction from Lavender Wastes
Pomolic Acid has been identified and isolated from lavender (Lavandula Angustifolia Mill.) wastes . The ultrasound-assisted extraction of lavender flowers with 96% ethanol resulted in a 3.3% yield of triterpenic acids, with a substantial share of pomolic acid that constitutes 1% of the plant material dry weight . This demonstrates the potential of lavender wastes as a sustainable raw material for the production of pomolic acid .
Overcoming Doxorubicin Resistance
Pomolic Acid has been suggested to overcome multi-drug resistance in cancers . The co-treatment with Pomolic Acid and doxorubicin decreased the viability of doxorubicin-resistant human gastric carcinoma SNU-620-DOX cells . This indicates that Pomolic Acid could be used as an agent to overcome doxorubicin resistance .
Inducing Apoptosis
Pomolic Acid has been found to induce apoptotic cell death . The co-treatment with Pomolic Acid and doxorubicin induced the activation of the caspase cascade . This suggests that Pomolic Acid could be used to promote apoptosis in cancer cells .
4. Increasing Loss of Mitochondrial Membrane Potential Pomolic Acid has been found to increase the loss of mitochondrial membrane potential in doxorubicin-treated SNU-620-DOX cells . This indicates that Pomolic Acid could be used to induce apoptosis in doxorubicin-resistant human gastric carcinoma cells .
Suppression of Glycerol-3 Phosphate Dehydrogenase
Pomolic Acid in persimmon peel has been found to suppress the increase in glycerol-3 phosphate dehydrogenase . This suggests that Pomolic Acid could be used to regulate lipid metabolism .
Cell Proliferation
Pomolic Acid has been found to affect cell proliferation . This suggests that Pomolic Acid could be used to regulate cell growth and division .
作用机制
Target of Action
Pomolic acid (PA) is a pentacyclic triterpene that has been found to target the multidrug resistance associated protein 1 (MRP1) in glioblastoma cells . MRP1 is a protein that plays a significant role in multidrug resistance mechanisms present in tumor cells . PA also targets caspase-3 and caspase-9, which are crucial enzymes in the apoptosis pathway .
Mode of Action
PA interacts with its targets, leading to several changes in the cell. It decreases the viability of glioblastoma cells and induces apoptosis, a process of programmed cell death . This apoptosis is demonstrated by DNA fragmentation . PA also induces the uncoupling of mitochondrial membrane potential, which is a critical step in the intrinsic pathway of apoptosis . Furthermore, PA down-modulates the activity of MRP1, thereby inhibiting the migration of glioblastoma cells .
Biochemical Pathways
PA affects several biochemical pathways. It induces apoptosis in glioma cells through the inhibition of the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to the induction of apoptosis . PA also acts on the caspase pathway, activating caspase-3 and -9, which are key enzymes in the apoptosis process .
Pharmacokinetics
The pharmacokinetics of PA have been studied in rats. After oral administration, PA was rapidly absorbed into the blood, with a Tmax (time to reach maximum concentration) of 1.4-1.6 hours . In the sanguisorba officinalis extract group, the first peak of pa occurred at 05 hours and the second peak at 4-5 hours . PA was eliminated relatively slowly, with a half-life (t1/2) of 7.3-11 hours .
Result of Action
The action of PA results in several molecular and cellular effects. It reduces cell viability and induces cell death in glioblastoma cells . It also increases sub-G0/G1 accumulation, which is a marker of apoptosis . Furthermore, PA activates the caspase pathway, leading to the activation of caspase-3 and -9 . These enzymes play a crucial role in the execution-phase of cell apoptosis .
Action Environment
This suggests that PA can be effective in different environments, including in cells that have developed resistance to other drugs . This makes PA a potentially promising agent for the treatment of diseases like glioblastoma and acute myeloid leukemia , especially in the setting of drug resistance .
安全和危害
属性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomolic acid | |
CAS RN |
13849-91-7 | |
| Record name | Pomolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POMOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
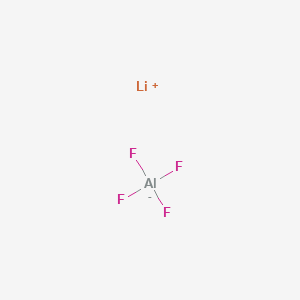

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
